molecular formula C14H18FN3O4S B2537480 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 2034398-57-5

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2537480
CAS No.: 2034398-57-5
M. Wt: 343.37
InChI Key: HNYQYAFBWJUNHR-UHFFFAOYSA-N
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Description

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic compound with distinctive chemical properties. The compound features a thiadiazole ring integrated with a fluorinated benzene and an acetamide group, giving it unique chemical and physical characteristics, which are essential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves a multi-step organic reaction. A basic synthetic route may include:

  • Formation of the thiadiazole ring from a precursor containing the necessary functional groups.

  • Introduction of the fluorinated benzene moiety through electrophilic aromatic substitution.

  • Coupling the thiadiazole ring with the fluorobenzene derivative.

  • Acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial-scale production of the compound often requires optimization of reaction conditions, including temperature control, choice of solvents, catalysts, and purification techniques. Large-scale production may use batch or continuous processing techniques to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction:

  • The thiadiazole ring can undergo both oxidation and reduction, altering the compound's electronic properties and reactivity.

Substitution:

  • The presence of the fluorine atom in the aromatic ring makes the compound highly reactive towards nucleophilic substitution reactions.

Hydrolysis:

  • The acetamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Sodium methoxide, potassium tert-butoxide.

  • Acid/Base Catalysts: Hydrochloric acid, sodium hydroxide.

Major Products

  • Oxidation and reduction reactions typically yield derivatives with altered electronic properties.

  • Substitution reactions can produce a variety of functionalized thiadiazole compounds.

  • Hydrolysis results in the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has extensive applications in scientific research:

Chemistry

  • Catalysis: As a ligand in metal-catalyzed reactions.

  • Material Science: Component in the synthesis of novel materials with unique properties.

Biology

  • Biochemical Probes: For investigating enzymatic activities.

  • Molecular Imaging: Fluorine tag enables tracking in biological systems.

Medicine

  • Pharmaceuticals: Potential therapeutic agent for treating various diseases due to its unique structure.

  • Drug Delivery: Functional moiety for targeted delivery systems.

Industry

  • Agricultural Chemicals: Potential application as a pesticide or herbicide.

  • Polymers: As a monomer in polymerization reactions for creating specialty plastics.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: Interacts with specific enzymes, receptors, or ion channels, modulating their activity.

  • Pathways Involved: Participates in signaling pathways, affecting cellular functions and biochemical processes.

Comparison with Similar Compounds

Compared to other thiadiazole derivatives, 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide showcases distinct features due to the presence of the fluorinated aromatic ring and acetamide moiety:

  • Unique Reactions: Enhanced reactivity in nucleophilic substitution due to the electron-withdrawing fluorine.

  • Distinct Applications: Broader range of applications in biological systems because of the fluorine tag.

Similar Compounds

  • 2-(6-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide: Lacks the fluorine, impacting reactivity.

  • 2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide: Similar structure but without the tetrahydrofuran moiety.

Properties

IUPAC Name

2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4S/c1-17-12-5-4-10(15)7-13(12)18(23(17,20)21)9-14(19)16-8-11-3-2-6-22-11/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYQYAFBWJUNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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